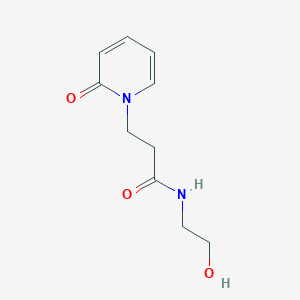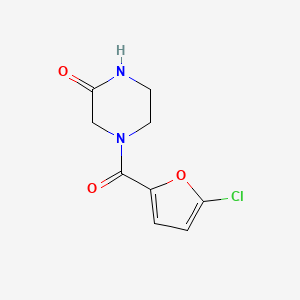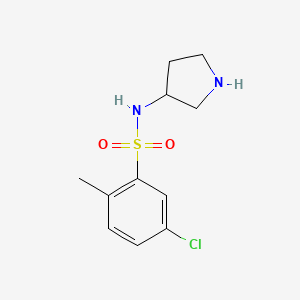
5-Chloro-2-methyl-n-(pyrrolidin-3-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-methyl-n-(pyrrolidin-3-yl)benzenesulfonamide is a chemical compound with the molecular formula C11H15ClN2O2S and a molecular weight of 274.77 g/mol . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a benzenesulfonamide moiety, which is known for its applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methyl-n-(pyrrolidin-3-yl)benzenesulfonamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from various cyclic or acyclic precursors.
Introduction of the Benzenesulfonamide Moiety: The benzenesulfonamide group is introduced through a sulfonation reaction, where a sulfonyl chloride reacts with an amine to form the sulfonamide.
Chlorination and Methylation: The final steps involve the chlorination of the benzene ring and the methylation of the nitrogen atom in the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methyl-n-(pyrrolidin-3-yl)benzenesulfonamide undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzenesulfonamides.
Scientific Research Applications
5-Chloro-2-methyl-n-(pyrrolidin-3-yl)benzenesulfonamide has several applications in scientific research:
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production
Properties
Molecular Formula |
C11H15ClN2O2S |
|---|---|
Molecular Weight |
274.77 g/mol |
IUPAC Name |
5-chloro-2-methyl-N-pyrrolidin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C11H15ClN2O2S/c1-8-2-3-9(12)6-11(8)17(15,16)14-10-4-5-13-7-10/h2-3,6,10,13-14H,4-5,7H2,1H3 |
InChI Key |
JZMCMEIOUCDLNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2CCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


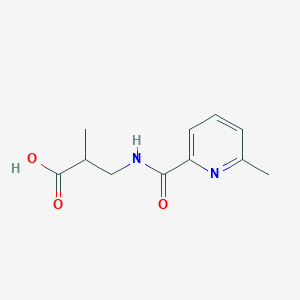
![3-{[2-(3-bromophenoxy)ethyl]sulfanyl}-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B14913893.png)
![n-((2-Methylthiazol-4-yl)methyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14913900.png)
![(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate](/img/structure/B14913905.png)
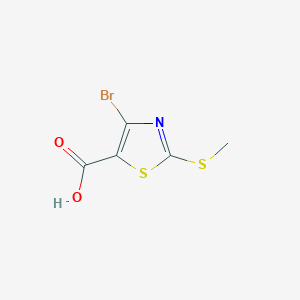
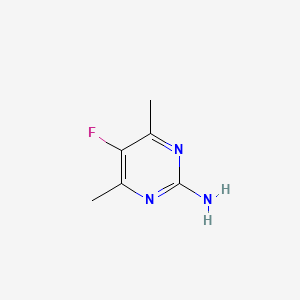
![8-(Fluoromethyl)-6-azaspiro[3.4]octane](/img/structure/B14913928.png)

![ethyl (2Z)-2-[2-(2,5-dimethoxyphenyl)hydrazinylidene]-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanoate](/img/structure/B14913934.png)
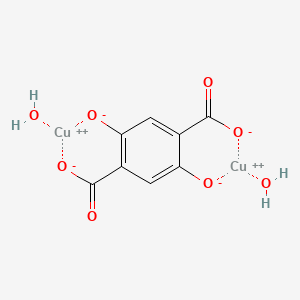
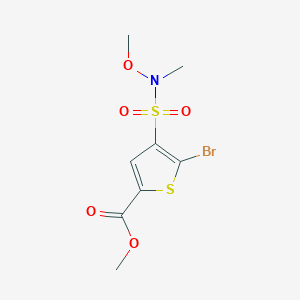
![((1S,2S,5R)-3-Methyl-3-azabicyclo[3.1.0]hexan-2-yl)methanol](/img/structure/B14913957.png)
